The Multifaceted Role of Tropomyosin-4 in Non-Muscle Cells: A Technical Guide
The Multifaceted Role of Tropomyosin-4 in Non-Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropomyosin-4 (TPM4), a member of the tropomyosin family of actin-binding proteins, is a critical regulator of the actin cytoskeleton in non-muscle cells.[1][2] While its function in muscle contraction is well-established, TPM4's role in non-muscle cellular processes is complex and often context-dependent, with significant implications in cancer progression.[3][4] This technical guide provides an in-depth analysis of TPM4's function in non-muscle cells, focusing on its involvement in cytoskeleton organization, cell migration, proliferation, and associated signaling pathways. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and therapeutic development.
Core Functions of TPM4 in Non-Muscle Cells
In non-muscle cells, TPM4 plays a pivotal role in stabilizing actin filaments and regulating the access of other actin-binding proteins.[5][6] This function is crucial for a variety of cellular processes, including the maintenance of cell morphology, adhesion, and motility.[7][8] TPM4 is involved in the formation of stress fibers, which are essential for cell adhesion and mechanosensing.[9][10]
The expression and function of TPM4 can be highly variable depending on the cell type and cellular context. It exists in different isoforms, such as Tpm4.1 and Tpm4.2, which can have distinct effects on cellular behavior.[11][12] For instance, in breast epithelial cells, the downregulation of Tpm4.1 has been shown to increase cell migration and invasion.[11]
TPM4 in Cytoskeleton Organization and Cell Migration
TPM4 is a key modulator of the actin cytoskeleton, directly influencing cell motility. Upregulation of TPM4 has been shown to promote F-actin assembly, leading to enhanced cell migration in lung cancer cells.[13][14] Conversely, suppression of TPM4 expression results in the depolymerization of microfilaments and inhibited cell motility.[13][14]
The role of TPM4 in cell migration is, however, not uniform across all cell types and can be isoform-specific. In some contexts, such as in colon cancer, upregulation of TPM4 has been reported to inhibit cell migration and invasion.[13] In breast cancer cells, depletion of the Tpm4.1 isoform leads to increased migration and invasion, suggesting a role in preventing metastatic progression.[11]
Quantitative Data on TPM4 and Cell Migration
| Cell Line | TPM4 Modulation | Assay | Result | Reference |
| H1299 (Lung Cancer) | Knockout | Transwell Assay | Suppressed migration ability | [13] |
| A549 (Lung Cancer) | Knockout | Transwell Assay | Suppressed migration ability | [13] |
| H1299 (Lung Cancer) | Upregulation | Transwell Assay | Enhanced cell migration | [13] |
| A549 (Lung Cancer) | Upregulation | Transwell Assay | Enhanced cell migration | [13] |
| MCF10A (Breast Epithelial) | Tpm4.1 siRNA depletion | Wound-healing Assay | Faster migration | [11] |
| MCF10A (Breast Epithelial) | Tpm4.1 siRNA depletion | Boyden Chamber Assay | Increased migration and invasion | [11] |
| AGS (Gastric Cancer) | shRNA knockdown | Wound Healing & Transwell | Inhibited migration and invasion | [4] |
| BGC-823 (Gastric Cancer) | shRNA knockdown | Wound Healing & Transwell | Inhibited migration and invasion | [4] |
| Anaplastic Thyroid Cancer Cells | shRNA knockdown | CCK-8 & Colony Formation | Suppressed proliferation, invasion, and migration | [15][16] |
TPM4 in Cell Proliferation
The involvement of TPM4 in cell proliferation appears to be highly dependent on the specific cancer type. In lung cancer cell lines H1299 and A549, TPM4 was not found to be involved in cell proliferation.[13][17] However, in gastric cancer, TPM4 has been identified as an oncogene that stimulates cell proliferation and prevents apoptosis.[4][18] Similarly, in colon epithelial cells, TPM4 overexpression promotes proliferation and attenuates differentiation.[19][20]
Quantitative Data on TPM4 and Cell Proliferation
| Cell Line | TPM4 Modulation | Assay | Result | Reference |
| H1299 (Lung Cancer) | Knockout/Upregulation | MTS Assay | No effect on cell proliferation | [13] |
| A549 (Lung Cancer) | Knockout/Upregulation | MTS Assay | No effect on cell proliferation | [13] |
| Gastric Cancer Cells | shRNA knockdown | in vitro and in vivo | Inhibited cell proliferation | [4][18] |
| Caco2 (Colon Adenocarcinoma) | TPM4.2 overexpression | qRT-PCR | Promotes proliferation | [19][20] |
| Caco2 (Colon Adenocarcinoma) | siRNA-mediated suppression | - | Inhibits proliferation | [19] |
| Anaplastic Thyroid Cancer Cells | shRNA knockdown | CCK-8 & Colony Formation | Suppressed cell proliferation | [15][16] |
Signaling Pathways Involving TPM4
TPM4's functions are mediated through various signaling pathways. A notable example is the Rac1 signaling pathway in breast epithelial cells. Depletion of Tpm4.1 leads to increased Rac1 activity, which in turn mediates the redistribution of myosin IIB, resulting in the disruption of cell-cell adhesions and enhanced cell migration.[11]
In gastric cancer, TPM4 has been shown to modulate ferroptosis by targeting and inhibiting stearoyl-CoA desaturase 1 (SCD1).[18] Furthermore, in anaplastic thyroid cancer, TPM4 promotes cancer progression through the epithelial-mesenchymal transition (EMT).[15]
Signaling Pathway Diagram
Caption: TPM4 signaling pathways in different cellular contexts.
Experimental Protocols
siRNA-Mediated Knockdown of TPM4
Materials:
-
TPM4-specific siRNA and control (scrambled) siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Appropriate cell culture medium and plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or other appropriate culture vessels to achieve 50-70% confluency on the day of transfection.
-
siRNA-Transfection Reagent Complex Formation: a. In one tube, dilute the TPM4 siRNA (e.g., 20 nM final concentration) in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Transfection: a. Replace the culture medium in the wells with fresh, antibiotic-free medium. b. Add the siRNA-transfection reagent complexes to the cells dropwise.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: Assess TPM4 protein or mRNA levels using Western blotting or qRT-PCR, respectively, to confirm silencing efficiency.
Experimental Workflow for siRNA Knockdown
Caption: Workflow for TPM4 knockdown and subsequent functional analysis.
Transwell Migration/Invasion Assay
This assay, also known as the Boyden Chamber assay, is used to assess the migratory and invasive potential of cells.[26][27][28][29]
Materials:
-
Transwell inserts with porous membranes (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol, crystal violet)
-
Microscope
Procedure:
-
Preparation (Invasion Assay): If performing an invasion assay, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify. For a migration assay, this step is omitted.
-
Cell Seeding: a. Harvest and resuspend cells in serum-free medium. b. Seed a defined number of cells (e.g., 1 x 10^5) into the upper chamber of the transwell insert.
-
Chemoattraction: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: a. Fix the migrated cells on the bottom of the membrane with methanol. b. Stain the cells with a solution such as crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Immunofluorescence Staining for TPM4
This protocol allows for the visualization of TPM4 localization and its association with the actin cytoskeleton.[30][31][32][33]
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against TPM4
-
Fluorophore-conjugated secondary antibody
-
Phalloidin (B8060827) conjugated to a fluorophore (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Rinse cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary TPM4 antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody and fluorescently-labeled phalloidin for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualization: Image the cells using a fluorescence microscope.
Conclusion
Tropomyosin-4 is a key structural and regulatory component of the actin cytoskeleton in non-muscle cells, with diverse and significant roles in cellular functions such as migration and proliferation. Its dysregulation is frequently observed in various cancers, where it can act as either an oncogene or a tumor suppressor depending on the cellular context and isoform. The intricate involvement of TPM4 in critical signaling pathways highlights its potential as a therapeutic target and a prognostic biomarker. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to further elucidate the complex functions of TPM4 and explore its therapeutic potential.
References
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